2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid
Description
2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid is a complex organic compound with a molecular formula of C29H30N2O6. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology. It is often utilized in peptide synthesis due to its protective groups, which help in the formation of peptide bonds without unwanted side reactions.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-14-8-9-18(15-28)29(16-24(30)31)26(33)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23H,8-9,14-17H2,1-3H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNNGJBCOWKWCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138514-92-6 | |
| Record name | 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid typically involves multiple steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.
Protection of Functional Groups: The functional groups are protected using fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
Deprotection: The protective groups are removed under specific conditions, such as using piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for Boc deprotection.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques like crystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a versatile scaffold for drug design:
- Anticancer Properties : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar piperidine structures have shown efficacy against various cancer cell lines, including prostate and breast cancer cells .
- Enzyme Inhibition : The presence of the piperidine moiety is associated with inhibitory activity against key enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .
- Antibacterial Activity : Some studies have reported moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .
Case Studies
Several case studies highlight the applications of this compound in drug development:
- Anticancer Drug Development : A study synthesized a series of piperidine derivatives, demonstrating their ability to inhibit tumor growth in vitro. The structure-activity relationship (SAR) analysis revealed that modifications on the piperidine ring significantly influenced anticancer activity .
- Neurological Disorders : Another research project focused on the synthesis of piperidine-based compounds aimed at treating neurodegenerative diseases. The compounds showed promising results in preclinical trials by enhancing cognitive function in animal models .
- Antimicrobial Agents : A comprehensive screening of various derivatives indicated that specific substitutions on the piperidine ring enhanced antibacterial efficacy. This opens avenues for developing new antimicrobial agents based on this scaffold .
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid involves its role as a protective group in peptide synthesis. The compound protects amino acids from unwanted reactions during peptide bond formation. The protective groups are selectively removed under specific conditions, allowing for the controlled synthesis of peptides.
Comparison with Similar Compounds
Similar Compounds
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid
- (2S)-2- (9H-Fluoren-9-ylmethoxycarbonylamino)-6- [ (2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid
Uniqueness
2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid is unique due to its specific combination of protective groups, which provide enhanced stability and selectivity in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins.
Biological Activity
The compound 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid , also known as a derivative of piperidine and amino acids, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure consisting of a piperidine ring, a tert-butoxycarbonyl (Boc) protective group, and a fluorenylmethoxycarbonyl (Fmoc) moiety. The presence of these functional groups contributes to its lipophilicity and potential bioactivity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer properties : Some derivatives have shown efficacy in inhibiting tumor growth by interfering with metabolic pathways.
- Antimicrobial effects : Certain piperidine derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
Anticancer Activity
A study investigated the anticancer potential of related compounds, demonstrating that the inclusion of a piperidine moiety significantly enhances the compound's ability to inhibit cancer cell proliferation. For instance, derivatives with the Boc group showed increased stability and bioavailability in vivo, leading to improved therapeutic outcomes in animal models .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.2 | Inhibition of FGAR amidotransferase |
| Compound B | 7.8 | Induction of apoptosis in cancer cells |
Antimicrobial Activity
Another study focused on the antimicrobial properties of piperidine derivatives, revealing that compounds similar to this compound exhibited significant antibacterial activity. The mechanism was primarily attributed to disruption of bacterial cell membranes .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Pharmacokinetics
Pharmacokinetic studies indicate that the compound demonstrates favorable absorption characteristics. The presence of the tert-butoxy group enhances lipophilicity, facilitating better membrane penetration. Stability assays show that the compound remains intact in gastrointestinal conditions, which is crucial for oral bioavailability .
Stability Data
| Time (h) | % Remaining in GI Homogenate |
|---|---|
| 1 | 80% |
| 4 | 65% |
Q & A
Q. What are the primary synthetic routes for preparing this compound, and how can reaction yields be optimized?
The compound is synthesized via multi-step protection/deprotection strategies typical for peptide intermediates. A common approach involves:
Boc Protection : Reacting piperidin-3-ylamine with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF/DMF) to install the tert-butoxycarbonyl (Boc) group .
Fmoc Activation : Introducing the fluorenylmethoxycarbonyl (Fmoc) group using Fmoc-Cl or Fmoc-OSu in the presence of a base (e.g., Na₂CO₃) .
Acetic Acid Coupling : Final coupling of the amino group to acetic acid using carbodiimide reagents (e.g., DCC or EDC) with HOBt for efficiency .
Optimization Tips :
Q. How should this compound be stored to ensure stability, and what decomposition products are hazardous?
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the Boc/Fmoc groups. Use desiccants to avoid moisture .
- Decomposition Risks : Exposure to acids/bases (e.g., TFA for Boc removal) releases CO₂ and forms reactive intermediates. Combustion produces toxic fumes (e.g., NOₓ, CO) .
- Incompatible Materials : Avoid strong oxidizers (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄), which degrade the Fmoc group .
Q. What analytical methods are recommended for confirming purity and structural integrity?
- HPLC : Use a C18 column with UV detection (λ = 254 nm for Fmoc absorption) .
- NMR : Key signals include δ 7.2–7.8 ppm (Fmoc aromatic protons) and δ 1.4 ppm (Boc tert-butyl group) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]⁺ ~ 465.3 g/mol for C₂₄H₂₉N₂O₆) .
Advanced Research Questions
Q. How can steric hindrance from Boc/Fmoc groups be mitigated during coupling reactions?
- Coupling Agents : Use HATU or PyBOP instead of DCC for better activation of sterically hindered amines .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction kinetics .
- Temperature : Increase to 40–50°C to overcome kinetic barriers, but avoid temperatures >60°C to prevent Fmoc decomposition .
Q. What strategies are effective for selective deprotection of Boc vs. Fmoc groups in complex syntheses?
Q. How does this compound interact with biological targets, and what modifications enhance its utility in drug discovery?
- Applications : The Fmoc group enables solid-phase peptide synthesis (SPPS), while the Boc group allows selective deprotection for branching .
- Modifications :
Q. How do conflicting data on solubility and reactivity impact experimental design?
- Contradictions : Some sources report solubility in DCM/DMF, while others note limited solubility in THF.
- Resolution : Pre-dissolve the compound in minimal DMF before adding to reaction mixtures. For precipitation issues, use sonication or warming (≤40°C) .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₂₄H₂₉N₂O₆ | [1, 10] |
| Molecular Weight | ~465.3 g/mol | [10] |
| Stability | Stable at –20°C under inert gas | [1, 7] |
| Hazardous Decomposition | NOₓ, CO (combustion) | [7] |
Q. Table 2: Recommended Reaction Conditions
| Step | Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃, THF, 0°C→RT, 12h | 85–90% |
| Fmoc Activation | Fmoc-Cl, Na₂CO₃, 1,4-dioxane, RT, 2h | 75–80% |
| Final Coupling | EDC/HOBt, DMF, RT, 24h | 60–70% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
